molecular formula C15H13ClN4O2S2 B2425079 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 879940-07-5

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2425079
CAS No.: 879940-07-5
M. Wt: 380.87
InChI Key: PYBSEANUJKQVEA-UHFFFAOYSA-N
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Description

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting with an appropriate aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.

    Ethoxylation: Introduction of the ethoxy group at the 6-position of the benzothiazole ring.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized separately and then coupled with the benzothiazole derivative.

    Chlorination and Methylsulfanyl Substitution: Introduction of the chlorine and methylsulfanyl groups at the respective positions on the pyrimidine ring.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, if present, leading to amine or alcohol derivatives.

    Substitution: The chlorine atom on the pyrimidine ring can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, derivatives of benzothiazole and pyrimidine are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

In the industrial sector, compounds like this one could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, leading to inhibition or activation of specific biological pathways. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and trimethoprim.

Uniqueness

What sets 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide apart is the specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other benzothiazole or pyrimidine derivatives.

Properties

IUPAC Name

5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S2/c1-3-22-8-4-5-10-11(6-8)24-15(18-10)20-13(21)12-9(16)7-17-14(19-12)23-2/h4-7H,3H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBSEANUJKQVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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